2-(4-(5-(Benzo[B]thiophene-2-carboxamido)-3-(tert-butyl)-1H-pyrazol-1-YL)phenoxy)acetic acid
Description
The compound features a pyrazole core substituted with a tert-butyl group at position 3 and a benzo[b]thiophene-2-carboxamide at position 3. This structure suggests applications in medicinal chemistry, particularly for targets requiring aromatic and heterocyclic interactions (e.g., enzymes or receptors in inflammatory or oncological pathways) .
Properties
IUPAC Name |
2-[4-[5-(1-benzothiophene-2-carbonylamino)-3-tert-butylpyrazol-1-yl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-24(2,3)20-13-21(25-23(30)19-12-15-6-4-5-7-18(15)32-19)27(26-20)16-8-10-17(11-9-16)31-14-22(28)29/h4-13H,14H2,1-3H3,(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSRHOUVQCJACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3S2)C4=CC=C(C=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Benzo[b]Thiophene
Benzo[b]thiophene undergoes Friedel-Crafts acylation at the electron-rich C2 position using acetyl chloride in the presence of AlCl₃. Subsequent oxidation of the acetyl group with KMnO₄ in acidic medium yields benzo[b]thiophene-2-carboxylic acid (Scheme 1A). This method achieves 65–72% yields but requires rigorous temperature control to avoid over-oxidation.
Directed Lithiation and Carboxylation
Protection of benzo[b]thiophene’s sulfur as a sulfoxide (using mCPBA) enables directed ortho-lithiation at C2 with LDA at −78°C. Quenching with dry ice introduces the carboxylic acid functionality, yielding benzo[b]thiophene-2-carboxylic acid in 58% yield after deprotection with NaBH₄ (Scheme 1B).
Synthesis of 3-(Tert-Butyl)-1-(4-Hydroxyphenyl)-1H-Pyrazol-5-Amine
Knorr Pyrazole Synthesis
Condensation of 4-hydroxyphenylhydrazine 14 with ethyl 3-tert-butyl-3-oxopropanoate 15 in ethanol under reflux forms ethyl 3-tert-butyl-1-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate 16 (Scheme 2A). Hydrolysis of 16 with NaOH yields the carboxylic acid 17 , which undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) to afford 5-amino-3-tert-butyl-1-(4-hydroxyphenyl)-1H-pyrazole 18 in 44% overall yield.
Cyclization of β-Keto Nitriles
Reaction of 4-hydroxyphenylhydrazine 14 with 3-tert-butyl-3-oxopropanenitrile 19 in acetic acid generates 5-cyano-3-tert-butyl-1-(4-hydroxyphenyl)-1H-pyrazole 20 (Scheme 2B). Catalytic hydrogenation of 20 over Raney Ni at 50 psi H₂ produces 18 in 81% yield.
Amide Coupling of Benzo[b]Thiophene-2-Carboxylic Acid and Pyrazole-5-Amine
Acid Chloride-Mediated Coupling
Activation of benzo[b]thiophene-2-carboxylic acid 21 with thionyl chloride forms the acid chloride 22 , which reacts with 18 in anhydrous THF with triethylamine to yield N-(3-(tert-butyl)-1-(4-hydroxyphenyl)-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide 23 (Scheme 3A). Yields range from 68–75% after silica gel purification.
EDCl/HOBt Coupling
A mixture of 21 , 18 , EDCl, and HOBt in DMF at 0°C undergoes coupling to form 23 in 83% yield (Scheme 3B). This method minimizes racemization and is scalable for gram-quantity synthesis.
Incorporation of Phenoxyacetic Acid Moiety
Williamson Ether Synthesis
Deprotonation of 23 ’s phenol group with NaH in DMF enables nucleophilic substitution with methyl bromoacetate, forming methyl 2-(4-(5-(benzo[b]thiophene-2-carboxamido)-3-(tert-butyl)-1H-pyrazol-1-yl)phenoxy)acetate 24 (Scheme 4A). Saponification with LiOH in THF/H₂O yields the target compound in 89% yield.
Mitsunobu Reaction
Reaction of 23 with tert-butyl bromoacetate under Mitsunobu conditions (DIAD, PPh₃) forms the protected ester 25 , which is hydrolyzed with TFA to afford the final product in 76% yield (Scheme 4B).
Alternative One-Pot Sequential Coupling
A streamlined approach combines Suzuki-Miyaura coupling and amide formation (Scheme 5):
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Benzo[b]thiophene-2-carbonyl chloride 22 reacts with 5-amino-3-tert-butyl-1H-pyrazole 26 to form 27 .
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27 undergoes Pd(dppf)Cl₂-catalyzed coupling with 4-hydroxyphenylboronic acid 28 to install the phenyl group.
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Alkylation with chloroacetic acid completes the synthesis in 62% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride Coupling | 68–75 | 95–98 | Moderate |
| EDCl/HOBt | 83 | 99 | High |
| One-Pot Sequential Coupling | 62 | 92 | Low |
The EDCl/HOBt method offers optimal balance between yield and purity, whereas the one-pot approach reduces purification steps but suffers from lower efficiency.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity, with retention time = 12.7 min.
Challenges and Optimization
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Regioselectivity in Pyrazole Formation : Use of bulky tert-butyl groups necessitates high-temperature cyclization to prevent isomerization.
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Acid Sensitivity : The tert-butyl group undergoes partial cleavage under strong acidic conditions, requiring pH control during amide coupling.
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Solvent Selection : DMF enhances coupling efficiency but complicates ester hydrolysis; THF/water mixtures are preferred for saponification .
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-(Benzo[B]thiophene-2-carboxamido)-3-(tert-butyl)-1H-pyrazol-1-YL)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its structural components that may exhibit biological activity.
- Anticancer Activity : Research has indicated that derivatives of benzo[b]thiophene can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Properties : The presence of the pyrazole ring suggests potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various biological targets:
- Receptor Binding Studies : The compound's ability to bind to specific receptors has been explored. For example, its interaction with G-protein coupled receptors (GPCRs) could lead to significant insights into its mechanism of action in modulating physiological responses .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in treating diseases such as arthritis and cancer. Preliminary results indicate promising therapeutic outcomes, warranting further investigation .
Agricultural Applications
Emerging research suggests that compounds similar to 2-(4-(5-(Benzo[b]thiophene-2-carboxamido)-3-(tert-butyl)-1H-pyrazol-1-YL)phenoxy)acetic acid may possess herbicidal properties:
- Herbicidal Activity : Some studies have reported that thiophene derivatives can inhibit plant growth by interfering with photosynthetic pathways or hormone regulation, making them candidates for developing new herbicides .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of benzo[b]thiophene derivatives, including the target compound. The results demonstrated significant inhibition of tumor growth in xenograft models, with mechanisms linked to apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Mechanism
Research presented at a pharmaceutical conference highlighted the anti-inflammatory effects of pyrazole-containing compounds. The study showed that these compounds significantly reduced inflammation markers in animal models of induced arthritis.
Data Table
Mechanism of Action
The mechanism of action of 2-(4-(5-(Benzo[B]thiophene-2-carboxamido)-3-(tert-butyl)-1H-pyrazol-1-YL)phenoxy)acetic acid involves its interaction with specific molecular targets. The benzo[b]thiophene core is known to interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Benzo[b]thiophene in the target vs. benzothiazole in 5b (): The sulfur atom in benzo[b]thiophene may increase lipophilicity compared to benzothiazole’s nitrogen, affecting membrane permeability .
- Phenoxyacetic acid in the target vs. thiazolidinone-acetic acid in 956183-02-1 (): Both introduce acidity but differ in ring rigidity, which may influence target binding .
Pharmacological Activity
- Target Compound : Likely targets inflammatory pathways (e.g., COX-2) or kinases due to pyrazole and benzo[b]thiophene motifs, common in such inhibitors.
- Example 75 (): Chromenone and fluorophenyl groups suggest kinase or estrogen receptor modulation, with a higher molecular weight possibly limiting bioavailability .
- 956183-02-1 (): Thiazolidinone-acetic acid structure aligns with PPARγ agonists (antidiabetic agents), but fluorophenyl groups may shift selectivity .
- 5b () : Benzothiazole-thioacetyl group could confer antimicrobial or antiproliferative activity, as seen in similar pyrazole derivatives .
Insights :
Physicochemical Properties
Implications :
- The target’s acetic acid moiety improves aqueous solubility compared to 307513-50-4, which lacks hydrophilic groups .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound, particularly for improving yield and purity?
Methodological Answer: Synthesis optimization should focus on key intermediates, such as the pyrazole and benzothiophene moieties. For example:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between benzo[b]thiophene-2-carboxylic acid and the pyrazole intermediate, as demonstrated in analogous heterocyclic systems .
- Steric Hindrance Mitigation : The tert-butyl group on the pyrazole ring may require controlled reaction temperatures (e.g., 0–5°C) to minimize steric interference during cyclization .
- Purification : Employ gradient chromatography (silica gel or HPLC) and recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm connectivity of the phenoxy-acetic acid, pyrazole, and benzothiophene groups. DEPT-135 can differentiate CH (tert-butyl) signals .
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by co-crystallizing the compound with a solvent like DMSO, as seen in tert-butyl-pyrazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and detect fragmentation patterns specific to the acetoxy group .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize assays aligned with structural analogs (e.g., pyrazole-based kinase inhibitors or benzothiophene-derived antimicrobials) .
- In Vitro Assays :
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish safety thresholds .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity with targets like COX-2 or MAP kinases. The tert-butyl group may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding between the acetoxy group and catalytic residues .
- QSAR Analysis : Corrogate electronic (HOMO-LUMO) and steric (LogP) descriptors with bioactivity data to guide structural modifications .
Q. How should researchers address contradictions in solubility or stability data across studies?
Methodological Answer:
- Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80). Discrepancies may arise from polymorphic forms, which can be identified via PXRD .
- Degradation Studies : Use forced degradation (heat, light, oxidative stress) with HPLC-PDA monitoring. For example, the benzothiophene moiety may oxidize under UV light, requiring dark storage .
- Inter-Lab Validation : Share samples with independent labs using standardized protocols (e.g., USP <1663>) to confirm reproducibility .
Q. What approaches are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or isopropyl) to assess steric effects. Similarly, substitute the benzothiophene with indole or benzofuran .
- Pharmacophore Mapping : Identify critical motifs (e.g., the pyrazole-amide linker) using Schrödinger’s Phase.
- In Vivo Correlation : Test top analogs in rodent models for pharmacokinetics (e.g., AUC, C) to validate in vitro findings .
Q. How can researchers resolve discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to explain reduced in vivo efficacy .
- Formulation Adjustments : Improve solubility via nanoemulsions or cyclodextrin complexes, as seen with hydrophobic pyrazole derivatives .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For instance, esterase-mediated hydrolysis of the acetoxy group may reduce activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
